4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
Description
Significance of the Thiazole (B1198619) Scaffold in Organic and Medicinal Chemistry
The thiazole scaffold is a fundamental structural motif found in a wide array of both natural and synthetic compounds. nih.gov Its presence is notable in essential biomolecules such as Vitamin B1 (Thiamine) and in the core structure of penicillin antibiotics. nih.gov The versatility of the thiazole nucleus has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govbenthamdirect.com This has led to the development of numerous thiazole-containing drugs with a broad spectrum of pharmacological activities. benthamdirect.combohrium.com
Thiazole derivatives have demonstrated a remarkable range of biological effects, including:
Antimicrobial activity: This includes antibacterial, antifungal, and antiviral properties. nih.govmdpi.comjchemrev.com Some thiazole derivatives have shown efficacy against multidrug-resistant bacteria. mdpi.com
Anticancer activity: Many thiazole-based compounds have been investigated for their potential as antitumor agents. nih.govnih.govmdpi.com
Anti-inflammatory activity: The thiazole ring is a component of various anti-inflammatory agents. nih.govbenthamdirect.com
Other therapeutic applications: Thiazole derivatives have also been explored for their potential as antidiabetic, antiallergic, antihypertensive, and even antipsychotic agents. benthamdirect.comnih.gov
The significance of the thiazole scaffold lies in its unique electronic properties and its ability to participate in various chemical interactions, making it a valuable building block for the synthesis of new therapeutic agents. researchgate.net
Rationale for Research on 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
The specific compound, this compound, presents a compelling subject for research due to the combination of three key structural features: the thiazole ring, the furan (B31954) ring, and the chloromethyl group.
The Thiazole Ring: As established, the thiazole core provides a proven platform for biological activity. globalresearchonline.net
The Furan Ring: The furan ring, another five-membered aromatic heterocycle containing an oxygen atom, is also a significant component in many biologically active compounds. researchgate.netutripoli.edu.ly The incorporation of a furan moiety can influence a molecule's pharmacokinetic properties and lead to novel therapeutic applications. researchgate.net Research has shown that furan derivatives possess antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net The combination of a furan and a thiazole ring in a single molecule can lead to synergistic or unique biological activities. nih.govnih.gov
The Chloromethyl Group: The chloromethyl group (-CH2Cl) at the 4-position of the thiazole ring is a reactive electrophilic site. This functional group makes the compound a valuable intermediate for further chemical synthesis. It allows for the facile introduction of various nucleophilic groups, enabling the creation of a diverse library of derivative compounds for structure-activity relationship (SAR) studies. asianpubs.org
The rationale for investigating this compound, therefore, stems from the potential to create novel molecules with enhanced or unique biological activities by leveraging the established properties of the thiazole and furan rings, and the synthetic versatility offered by the chloromethyl group.
Overview of Key Research Areas for this compound
Research on this compound and its derivatives primarily focuses on two interconnected areas: chemical synthesis and biological evaluation.
Chemical Synthesis:
A significant area of research involves the development of efficient and versatile synthetic routes to produce this compound and its analogs. A common and high-yielding method for forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a haloketone with a thioamide. chemhelpasap.comsynarchive.com Variations of this method can be employed to synthesize the target compound. nih.govcutm.ac.in
Furthermore, the reactivity of the chloromethyl group is extensively explored to synthesize a wide range of derivatives. asianpubs.org This involves nucleophilic substitution reactions where the chlorine atom is replaced by various functional groups, leading to new chemical entities with potentially different biological profiles.
Biological Evaluation:
Given the well-documented biological activities of thiazole and furan derivatives, a primary research focus is the investigation of the pharmacological potential of this compound and its synthesized analogs. Key areas of biological screening include:
Antimicrobial Activity: Testing against a panel of bacteria and fungi is a common starting point, given the known antimicrobial properties of both thiazoles and furans. mdpi.comutripoli.edu.lymdpi.com
Anticancer Activity: The potential of these compounds to inhibit the growth of cancer cell lines is another major area of investigation. nih.govnih.govmdpi.com
Other Biological Activities: Depending on the specific structural modifications made to the parent compound, research may also extend to evaluating anti-inflammatory, analgesic, or other therapeutic properties. mdpi.comsapub.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVJLIWOXIYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415440 | |
| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13386-49-7 | |
| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 4 Chloromethyl 2 2 Furyl 1,3 Thiazole
Reactivity of the Chloromethyl Group
The primary site of reactivity in 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole is the C-Cl bond of the chloromethyl substituent. This bond is readily cleaved in the presence of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The following subsections detail the major classes of reactions involving this reactive group.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most extensively studied reaction pathway for 4-(chloromethyl)thiazole derivatives. The carbon atom of the chloromethyl group acts as an electrophilic center, readily undergoing substitution by various nucleophiles.
The reaction of this compound with a variety of primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. These reactions typically proceed via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the chloride ion. Such reactions are often carried out in a suitable solvent, and in some cases, in the presence of a base to neutralize the hydrogen chloride formed during the reaction. tandfonline.comnih.gov The synthesis of these aminomethylthiazoles is of significant interest due to their potential applications in medicinal chemistry. mdpi.commdpi.com
For instance, the reaction of 2-aryl-4-chloromethyl-thiazoles with various amines has been reported to yield the corresponding aminomethyl derivatives. nih.gov While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern is well-established for analogous compounds. The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines proceeds to form new thiazole (B1198619) derivatives, highlighting the reactivity of the carbon-halogen bond. numberanalytics.com
Table 1: Examples of Nucleophilic Substitution Reactions with Amines on Analogous 4-(Halomethyl)thiazoles
| Reactant 1 (Halomethylthiazole) | Reactant 2 (Amine) | Product | Reaction Conditions | Reference |
| 2-Aryl-4-chloromethyl-thiazole | Pyridine | N-((2-Aryl-thiazol-4-yl)methyl)pyridinium chloride | Chloroform (B151607), reflux | researchgate.net |
| 2-Aryl-4-chloromethyl-thiazole | Quinoline | N-((2-Aryl-thiazol-4-yl)methyl)quinolinium chloride | Chloroform, reflux | researchgate.net |
| 2-Aryl-4-chloromethyl-thiazole | N-Methylpiperidine | 1-Methyl-1-((2-aryl-thiazol-4-yl)methyl)piperidinium chloride | Chloroform, reflux | researchgate.net |
| 2-Aryl-4-chloromethyl-thiazole | N-Methylmorpholine | 4-Methyl-4-((2-aryl-thiazol-4-yl)methyl)morpholinium chloride | Chloroform, reflux | researchgate.net |
| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminothiazole (B372263) | Imidazo[2,1-b]thiazole derivative | Ethanol, reflux | numberanalytics.com |
| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | o-Aminothiophenol | 5-(4H-Benzo[b] mdpi.comresearchgate.netthiazin-3-yl)-N,4-dimethylthiazol-2-amine | Ethanol, reflux | numberanalytics.com |
The chloromethyl group of this compound can also react with oxygen-based nucleophiles such as alcohols and phenols to form the corresponding ether derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile. For example, the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) results in the formation of 2-methoxy-5-nitrothiazole. youtube.com While this reaction occurs on the thiazole ring itself, it demonstrates the feasibility of nucleophilic substitution with alkoxides on the thiazole system.
Specific studies on the reaction of this compound with alcohols and phenols are not widely reported. However, based on the general reactivity of benzylic and heterocyclic methyl halides, it is expected that this compound would readily undergo such substitution reactions to yield the corresponding ethers. For instance, the reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with various phenols in the presence of a base leads to the formation of diphenoxy derivatives, illustrating a similar reactivity pattern in another heterocyclic system. nih.gov
Sulfur nucleophiles, such as thiols and their corresponding thiolates, are highly effective in displacing the chloride from the chloromethyl group of this compound, leading to the formation of thioether derivatives. perlego.com These reactions are generally facile due to the high nucleophilicity of sulfur.
Research on analogous compounds has demonstrated this reactivity. For example, 2-(methylsulphonyl amino)-4-chloromethyl thiazole reacts with various arylthiols in the presence of sodium ethoxide in methanol (B129727) to produce 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. nih.gov Similarly, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with sodium or potassium thiophenolate can lead to the corresponding phenylthiomethyl derivative. mdpi.com These examples strongly suggest that this compound would react in a similar manner with a variety of thiols to furnish the corresponding thioethers. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) further illustrates the propensity of halogenated methyl groups on five-membered heterocycles to react with sulfur nucleophiles. masterorganicchemistry.com
Table 2: Examples of Nucleophilic Substitution Reactions with Sulfur Nucleophiles on Analogous 4-(Halomethyl)thiazoles
| Reactant 1 (Halomethylthiazole) | Reactant 2 (Sulfur Nucleophile) | Product | Reaction Conditions | Reference |
| 2-(Methylsulphonyl amino)-4-chloromethyl thiazole | Thiophenol | 2-(Methylsulphonyl amino)-4-(phenylthiomethyl) thiazole | Sodium ethoxide, Methanol, Reflux | nih.gov |
| Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Sodium thiophenolate | Ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | mdpi.com |
| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivatives | Thiazole derivatives | Dioxane, Triethylamine (B128534) | numberanalytics.com |
Formation of Quaternary Ammonium (B1175870) Salts
The reaction of this compound with tertiary amines results in the formation of quaternary ammonium salts. nih.gov This reaction, a form of N-alkylation, proceeds via a nucleophilic attack of the lone pair of electrons on the tertiary amine nitrogen onto the electrophilic carbon of the chloromethyl group. The resulting products are ionic compounds with a positively charged nitrogen atom.
A study on the synthesis of new quaternary ammonium compounds based on the 2-aryl-thiazole system demonstrated that 2-aryl-4-chloromethyl-thiazoles react with tertiary amines such as pyridine, quinoline, N-methylpiperidine, and N-methylmorpholine in chloroform to yield the corresponding quaternary ammonium salts. researchgate.net This provides strong evidence that this compound would behave similarly, serving as an alkylating agent for tertiary amines. bingol.edu.tr
Table 3: Formation of Quaternary Ammonium Salts from Analogous 2-Aryl-4-chloromethyl-thiazoles
| Reactant 1 (Chloromethylthiazole) | Reactant 2 (Tertiary Amine) | Product (Quaternary Ammonium Salt) | Solvent | Reference |
| 2-Aryl-4-chloromethyl-thiazole | Pyridine | 2-Aryl-4-((pyridin-1-ium)methyl)thiazole chloride | Chloroform | researchgate.net |
| 2-Aryl-4-chloromethyl-thiazole | Quinoline | 2-Aryl-4-((quinolin-1-ium)methyl)thiazole chloride | Chloroform | researchgate.net |
| 2-Aryl-4-chloromethyl-thiazole | N-Methylpiperidine | 1-Methyl-1-((2-aryl-thiazol-4-yl)methyl)piperidinium chloride | Chloroform | researchgate.net |
| 2-Aryl-4-chloromethyl-thiazole | N-Methylmorpholine | 4-Methyl-4-((2-aryl-thiazol-4-yl)methyl)morpholinium chloride | Chloroform | researchgate.net |
Elimination Reactions
While nucleophilic substitution is the predominant reaction pathway for this compound, elimination reactions, specifically dehydrochlorination, are also theoretically possible under certain conditions. Dehydrohalogenation is an elimination reaction where an alkyl halide loses a hydrogen atom and a halogen atom to form an alkene, typically in the presence of a strong base. vaia.comucalgary.ca
In the case of this compound, a strong, sterically hindered base could potentially abstract a proton from the carbon of the chloromethyl group, leading to the formation of a transient carbene or, more likely, a concerted E2 elimination if a suitable proton is available on an adjacent carbon. However, given the structure of the starting material, a standard dehydrohalogenation to form a stable alkene is not possible as there is no adjacent carbon with a hydrogen atom within the substituent.
Alternative elimination pathways in heterocyclic systems can be complex. numberanalytics.com For instance, elimination reactions in some heterocyclic compounds can lead to ring-opening or rearrangement products. There is currently no specific literature available detailing the elimination reactions of this compound. Further research would be necessary to explore this aspect of its reactivity.
Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring in this compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity is influenced by the electron-donating 2-furyl group and the electron-withdrawing chloromethyl group.
Electrophilic Aromatic Substitution on the Thiazole Ring (e.g., Position 5)
The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favored site for substitution, particularly when an electron-donating group is present at the C2 position. The 2-furyl group at C2 in the title compound is considered electron-donating, thus directing electrophiles to the C5 position. wikipedia.org
While specific studies on the electrophilic substitution of this compound are not extensively documented, the behavior of analogous 2,4-disubstituted thiazoles provides insight. For instance, the direct arylation of 2-ethyl-4-methylthiazole (B98465) has been achieved using a ligand-free Pd(OAc)2 catalyst with various aryl bromides, demonstrating that the C5 position is amenable to substitution. researchgate.net It is expected that this compound would undergo similar electrophilic substitutions such as halogenation, nitration, and sulfonation at the C5 position under appropriate conditions. wikipedia.org
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Ethyl-4-methylthiazole | Aryl bromide, Pd(OAc)2, KOAc, DMAc | 5-Aryl-2-ethyl-4-methylthiazole | researchgate.net |
| 4-Methylthiazole | Nitrating mixture | 4-Methyl-5-nitrothiazole | masterorganicchemistry.com |
| 4-Methylthiazole | Sulfonating agent | 4-Methylthiazole-5-sulfonic acid | masterorganicchemistry.com |
Nucleophilic Attack on the Thiazole Ring
The thiazole ring itself is relatively resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or quaternization of the nitrogen atom. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack on the ring. mdpi.com However, in the case of this compound, the primary site for nucleophilic attack is overwhelmingly the carbon atom of the chloromethyl group. This is a classic example of nucleophilic substitution at a benzylic-like halide, which is highly reactive.
The reaction of 4-(chloromethyl)thiazole derivatives with various nucleophiles such as amines, thiols, and alcohols to displace the chloride ion is a well-established transformation. For example, 2-amino-4-(chloromethyl)thiazole hydrochloride reacts with mesyl chloride in the presence of triethylamine to form 2-(methylsulfonylamino)-4-chloromethyl thiazole, which can then be further reacted with thiophenols to yield 2-(methylsulfonylamino)-4-arylthiomethylthiazoles. mdpi.com
| Reactant | Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-4-(chloromethyl)thiazole hydrochloride | Mesyl chloride, then Thiophenol | 1. Triethylamine, DCM; 2. Sodium ethoxide, Methanol, reflux | 2-(Methylsulfonylamino)-4-arylthiomethylthiazole | mdpi.com |
| 4-(Chloromethyl)thiazole hydrochloride | Amines, Thiols, Alcohols | - | Substituted 4-aminomethyl-, 4-thiomethyl-, or 4-alkoxymethyl-thiazoles | researchgate.net |
Ring-Opening and Rearrangement Reactions
Reactivity of the Furan (B31954) Moiety
The 2-furyl substituent is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic substitution and oxidation reactions.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is highly activated towards electrophilic attack, with substitution occurring preferentially at the C5' position (the position adjacent to the oxygen atom and remote from the thiazole substituent). chemicalbook.com This high reactivity is due to the ability of the oxygen atom to stabilize the cationic intermediate formed during the substitution process. nih.gov Studies on various 2-(2-furyl)benzothiazole derivatives have shown that electrophilic reactions such as nitration, bromination, formylation, and acylation all occur at the 5-position of the furan ring. researchgate.netorganic-chemistry.org
| Reactant | Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(2-Furyl)benzothiazole | Nitration | - | 2-(5-Nitro-2-furyl)benzothiazole | researchgate.net |
| 2-(2-Furyl)benzothiazole | Bromination | - | 2-(5-Bromo-2-furyl)benzothiazole | researchgate.net |
| 2-(2-Furyl)benzothiazole | Formylation | - | 5-(Benzothiazol-2-yl)furan-2-carbaldehyde | researchgate.net |
Oxidation Reactions
The furan ring is susceptible to oxidation, which can lead to a variety of products, including ring-opened compounds. The oxidation of furans can be achieved with various oxidizing agents. For example, the oxidation of furan itself can yield maleic anhydride (B1165640). chemicalbook.com The oxidation of 2-substituted furans can lead to the formation of 4-oxo-2-alkenoic acids. researchgate.net
The oxidation of furans with reagents like potassium permanganate (B83412) (KMnO4) can lead to cleavage of the ring. For instance, 2-phenyl-5-phenylethynylfuran is oxidized by potassium permanganate to a dicarbonyl derivative. researchgate.net Similarly, meta-chloroperoxybenzoic acid (m-CPBA) is a powerful oxidizing agent that can epoxidize double bonds and is also used in Baeyer-Villiger oxidations. wikipedia.org While specific oxidation studies on this compound are not detailed in the literature, it is expected that the furan ring would be the more susceptible of the two aromatic rings to oxidative cleavage. The oxidation of the furan moiety in xenobiotics is known to generate reactive electrophilic intermediates like epoxides or cis-enediones.
| Reactant | Oxidizing Agent | Product Type | Reference |
|---|---|---|---|
| Furan | Various | Maleic anhydride | chemicalbook.com |
| 2-Substituted furans | NBS, NaClO2 | 4-Oxo-2-alkenoic acids | researchgate.net |
| 2-Phenyl-5-phenylethynylfuran | KMnO4 | Dicarbonyl derivative | researchgate.net |
Ring-Opening Reactions of the Furan Ring
The furan ring, while aromatic, is the least aromatic among the common five-membered heterocycles like thiophene (B33073) and pyrrole. This lower aromaticity makes it susceptible to reactions that can lead to the opening of the ring structure, particularly under acidic conditions.
In the presence of aqueous acid, furans can undergo hydrolysis. This reaction typically begins with the protonation of the furan ring, most favorably at the Cα position adjacent to the oxygen atom. researchgate.netacs.org This initial protonation step is often the rate-limiting part of the process. researchgate.netacs.org Following protonation, a nucleophilic attack by a water molecule leads to the formation of intermediates like 2,5-dihydro-2-furanol. acs.org Subsequent protonation of the ring oxygen can then trigger the ring-opening to yield a 1,4-dicarbonyl compound, in this case, a derivative of 4-hydroxy-2-butenal. acs.org Studies on various furan derivatives show that the presence and nature of substituents on the furan ring significantly influence its reactivity and the stability of the ring towards acid-catalyzed opening. rsc.org For instance, the acidic hydrolysis of furan itself can produce a furan hydrochloride salt, which may further react, sometimes forming resinous materials upon exposure to oxygen. askfilo.com
While specific studies on the ring-opening of this compound are not extensively documented, the known reactivity of the furan moiety suggests that this compound would be prone to such transformations under appropriate acidic conditions, representing a potential pathway for creating acyclic structures from this heterocyclic precursor.
Derivatization Strategies for Structural Modification and Functionalization
The presence of multiple reactive sites in this compound allows for a variety of derivatization strategies aimed at modifying its structure and function. These strategies can target the chloromethyl group, the furan ring, or utilize the entire thiazole unit for constructing more complex molecular architectures.
Modification of the Chloromethyl Group for Enhanced Bioactivity
The 4-(chloromethyl) group is a highly reactive electrophilic site, making it an excellent handle for introducing a wide range of functional groups through nucleophilic substitution reactions. The chlorine atom is a good leaving group, readily displaced by various nucleophiles. This reactivity is a cornerstone for creating derivatives with potentially enhanced biological activity, a common strategy in medicinal chemistry for thiazole-containing compounds. fabad.org.trnih.govmdpi.com
For example, reaction with amine nucleophiles can introduce new amino-acetamide linkages, a modification that has been explored in other thiazole systems to develop agents with antimicrobial or anticancer properties. nih.govarabjchem.org Similarly, reaction with thiols can form thioethers, a modification also investigated for anti-inflammatory purposes in related thiazole structures. asianpubs.org The versatility of this position allows for the systematic introduction of diverse chemical functionalities to probe structure-activity relationships and optimize therapeutic potential. fabad.org.trmdpi.com
Below is a table illustrating potential modifications of the chloromethyl group through reaction with various nucleophiles.
| Nucleophile (Nu-H) | Resulting Functional Group at Position 4 | Potential Application/Significance |
| Primary/Secondary Amine (R₂NH) | -CH₂-NR₂ (Aminomethyl) | Introduction of basic centers, hydrogen bonding sites. arabjchem.org |
| Thiol (RSH) | -CH₂-SR (Thioether) | Modulation of lipophilicity, metal chelation. asianpubs.org |
| Alcohol/Phenol (ROH) | -CH₂-OR (Ether/Alkoxymethyl) | Altering polarity and solubility. |
| Carboxylate (RCOO⁻) | -CH₂-OOCR (Ester) | Prodrug strategies, introduction of biodegradable linkages. |
| Azide (N₃⁻) | -CH₂-N₃ (Azidomethyl) | Precursor for amines (via reduction) or triazoles (via cycloaddition). |
| Cyanide (CN⁻) | -CH₂-CN (Cyanomethyl) | Precursor for carboxylic acids, amides, or amines. |
These modifications highlight the utility of the chloromethyl group as a key site for structural diversification aimed at enhancing the bioactivity of the parent molecule.
Functionalization of the Furan Ring
The furan ring in the 2-position of the thiazole is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net Due to the directing effect of the furan oxygen and the connection to the thiazole ring, these substitutions occur with high regioselectivity, almost exclusively at the 5-position of the furan ring. researchgate.netresearchgate.net This provides a reliable method for introducing substituents onto the furan moiety without affecting the thiazole core.
Common electrophilic substitution reactions that can be applied to 2-furyl substituted thiazoles include:
Nitration: Introduction of a nitro group (-NO₂), typically using reagents like nitric acid in acetic anhydride.
Bromination: Introduction of a bromine atom (-Br), using bromine in a suitable solvent.
Formylation: Introduction of a formyl group (-CHO), often via the Vilsmeier-Haack reaction. researchgate.net
Acylation: Introduction of an acyl group (-COR), using an acyl chloride or anhydride with a Lewis acid catalyst. researchgate.net
Research on analogous compounds like 2-(2-furyl)benzothiazole has confirmed that these reactions proceed at the 5-position of the furan ring. researchgate.net
| Reaction | Reagents | Position of Substitution on Furan Ring | Resulting Functional Group |
| Nitration | HNO₃ / Ac₂O | 5-position | -NO₂ |
| Bromination | Br₂ | 5-position | -Br |
| Formylation | POCl₃ / DMF | 5-position | -CHO |
| Acylation | RCOCl / AlCl₃ | 5-position | -COR |
In addition to electrophilic substitution, the furan ring can also participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgnih.gov This reactivity opens a pathway to complex, three-dimensional bicyclic structures. The reaction involves the furan ring reacting with a dienophile, like maleimide (B117702) or dimethyl acetylenedicarboxylate. wikipedia.orgrsc.org While electron-poor furans can be less reactive, specific conditions, such as using aqueous media, have been shown to facilitate these reactions even with derivatives like furfural. rsc.orgresearchgate.net This cycloaddition pathway offers a powerful tool for transforming the planar furan ring into more complex, saturated ring systems.
Design and Synthesis of Polycondensed N,S-Heterocycles Incorporating the Thiazole Unit
The this compound scaffold is an excellent starting point for the construction of fused, polycondensed heterocyclic systems containing both nitrogen and sulfur. Such structures are of great interest in drug discovery. nih.govmdpi.com The reactive handles on the molecule—the chloromethyl group and the furan ring—can be utilized to build additional rings onto the thiazole core.
One common strategy involves using the chloromethyl group to react with a binucleophilic reagent. For example, reacting the chloromethylthiazole with a compound containing both an amino and a thiol group could lead to the formation of a fused thiazine (B8601807) or diazepine (B8756704) ring. The synthesis of various fused thiazole derivatives, such as thiazolopyrimidines, often starts from a functionalized thiazole. nih.govnih.gov For instance, an aminothiazole derivative, which could potentially be synthesized from the chloromethyl precursor, can be reacted with other reagents to build a fused pyrimidine (B1678525) ring. nih.gov
Another approach is to use the existing thiazole as a building block in cycloaddition reactions. While the thiazole ring itself can participate in cycloadditions, it is often more synthetically feasible to use functional groups attached to it. rsc.orgrsc.orgresearchgate.net For example, the furan ring could be modified to contain a diene, which could then react intramolecularly with a dienophile attached to the 4-position of the thiazole ring, leading to a complex polycyclic structure. The synthesis of new thiazole-based heterocycles through cyclocondensation reactions is a well-established field, where reactive intermediates like 2-chloroacetamido-4-phenylthiazole are used to build linked furan, pyrrole, or thiophene rings. nih.gov These general principles can be applied to this compound to create novel polycondensed N,S-heterocycles.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Elucidation
The ¹H NMR spectrum of 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole is predicted to exhibit distinct signals corresponding to the protons on the furan (B31954) and thiazole (B1198619) rings, as well as the chloromethyl group.
The three protons of the 2-substituted furan ring are expected to appear as distinct multiplets in the aromatic region of the spectrum. The proton at the 5-position of the furan ring (H-5') is anticipated to be the most deshielded due to the electronegativity of the adjacent oxygen atom, with a predicted chemical shift around 7.6 ppm. The proton at the 3-position (H-3') would likely appear at a lower chemical shift, estimated to be around 6.6 ppm. The proton at the 4-position (H-4') is expected to be in a similar environment to H-3' and would likely resonate around 6.5 ppm. The coupling between these furan protons would result in doublet of doublets or triplet-like patterns.
The thiazole ring possesses a single proton at the 5-position (H-5), which is expected to resonate as a singlet in the aromatic region, with a predicted chemical shift of approximately 7.4 ppm. The absence of adjacent protons would lead to this singlet multiplicity.
The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are expected to appear as a sharp singlet further upfield, typically in the range of 4.5-5.0 ppm. The electronegative chlorine atom causes a downfield shift compared to a standard methyl group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5' (Furan) | ~7.6 | dd |
| H-5 (Thiazole) | ~7.4 | s |
| H-3' (Furan) | ~6.6 | dd |
| H-4' (Furan) | ~6.5 | t |
| -CH₂Cl | ~4.8 | s |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary in different deuterated solvents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.
The carbons of the furan ring are predicted to appear in the aromatic region. The carbon atom at the 2-position of the furan ring (C-2'), bonded to the thiazole ring, is expected to be significantly downfield, around 148 ppm. The carbon at the 5-position (C-5') is also expected to be deshielded by the oxygen atom, with a predicted chemical shift of approximately 144 ppm. The carbons at the 3' and 4' positions are anticipated to resonate at higher fields, around 112 ppm and 110 ppm, respectively.
The thiazole ring carbons are also expected in the aromatic region. The carbon at the 2-position (C-2), bonded to the furan ring and nitrogen, would be the most downfield of the thiazole carbons, predicted around 165 ppm. The carbon at the 4-position (C-4), bearing the chloromethyl group, is expected around 152 ppm, while the carbon at the 5-position (C-5) is predicted to be the most upfield of the ring carbons, around 120 ppm.
The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the aliphatic region, with a predicted chemical shift in the range of 40-45 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiazole) | ~165 |
| C-4 (Thiazole) | ~152 |
| C-2' (Furan) | ~148 |
| C-5' (Furan) | ~144 |
| C-5 (Thiazole) | ~120 |
| C-3' (Furan) | ~112 |
| C-4' (Furan) | ~110 |
| -CH₂Cl | ~42 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary in different deuterated solvents.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the furan protons (H-3', H-4', and H-5'), confirming their adjacent relationships. No correlations would be expected for the singlet protons of the thiazole ring (H-5) and the chloromethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would be instrumental in assigning the carbon signals based on the previously assigned proton signals. For instance, the proton at ~7.4 ppm (H-5) would show a cross-peak with the carbon at ~120 ppm (C-5). Similarly, the methylene protons at ~4.8 ppm would correlate with the carbon at ~42 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connections between the different parts of the molecule. Key expected correlations would include:
The methylene protons (-CH₂Cl) showing a correlation to the C-4 and C-5 carbons of the thiazole ring.
The H-5 proton of the thiazole ring showing correlations to C-4 and C-2 of the thiazole ring.
The furan protons showing correlations to the carbons within the furan ring and, importantly, the H-3' proton showing a correlation to the C-2 carbon of the thiazole ring, confirming the link between the two heterocyclic systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the furan and thiazole rings, as well as the C-H and C-Cl bonds.
Characteristic furan ring vibrations are expected to appear around 1580-1500 cm⁻¹ and 1480-1400 cm⁻¹ for the C=C stretching modes. researchgate.netnih.gov The C-O-C stretching of the furan ring typically gives rise to a strong band in the 1250-1020 cm⁻¹ region. researchgate.net
The thiazole ring is expected to exhibit C=N stretching vibrations in the range of 1650-1550 cm⁻¹ and C-S stretching vibrations, which are generally weaker and can be found in the fingerprint region. mdpi.comcdnsciencepub.com
Aromatic C-H stretching vibrations from both the furan and thiazole rings are anticipated to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching of the chloromethyl group would be observed just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to produce a band in the 800-600 cm⁻¹ region. amazonaws.com
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch (furan & thiazole) |
| 2960-2850 | Aliphatic C-H stretch (-CH₂Cl) |
| 1650-1550 | C=N stretch (thiazole) |
| 1580-1400 | C=C stretch (furan & thiazole) |
| 1250-1020 | C-O-C stretch (furan) |
| 800-600 | C-Cl stretch |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. The molecular formula of this compound is C₈H₆ClNOS.
The calculated monoisotopic mass for this formula is 198.9858 g/mol . missouri.edumsu.edusisweb.comstolaf.edubmrb.io An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. The presence of chlorine and sulfur would also generate a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having a significant intensity due to the natural abundance of the ³⁷Cl and ³⁴S isotopes.
Fragmentation Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₆ClNOS), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of approximately 198.98 g/mol . The presence of chlorine and sulfur isotopes would lead to characteristic isotopic patterns for the molecular ion and its fragments, with the [M+2]⁺ peak being a key indicator.
While specific experimental fragmentation data for this compound is not available, analysis of related thiazole structures suggests that the fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for similar heterocyclic compounds often involve the cleavage of the most labile bonds and the loss of stable neutral molecules.
Expected Fragmentation Pathways:
Loss of the chloromethyl group: A primary fragmentation would likely be the cleavage of the C-C bond between the thiazole ring and the chloromethyl group, resulting in the loss of a •CH₂Cl radical and the formation of a stable thiazolyl cation.
Furan ring fragmentation: The furan ring could undergo characteristic fragmentation, such as the loss of CO or CHO• radicals.
Thiazole ring cleavage: The thiazole ring itself can fragment, although it is generally more stable due to its aromaticity. Potential cleavages could involve the loss of HCN or other small neutral molecules.
Computational tools predict a protonated molecule [M+H]⁺ at an m/z of 199.99314. uni.lu The study of metabolites of similar compounds, such as 2-amino-4-(5-nitro-2-furyl)thiazole, has demonstrated that mass spectrometry can establish the identities of related structures through detailed analysis of cleavage patterns, skeletal rearrangements, and hydrogen back-transfers. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of volatile and semi-volatile compounds and for analyzing complex mixtures. In the context of synthesizing this compound, GC-MS would be employed to verify the purity of the final product and to identify any unreacted starting materials or byproducts.
A typical GC-MS analysis would involve dissolving the compound in a suitable solvent and injecting it into the gas chromatograph. The compound would travel through a capillary column, and its retention time would be recorded. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The purity of this compound would be determined by the relative area of its peak in the gas chromatogram. A high-purity sample would exhibit a single, sharp peak with the expected mass spectrum. The development of sensitive GC-MS methods is crucial for detecting trace impurities, which is particularly important in pharmaceutical applications. nih.gov
While specific GC-MS chromatograms for this compound are not publicly available, the methodology is standard for the analysis of similar heterocyclic compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. This technique would unambiguously confirm the connectivity of the atoms in this compound and provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.
Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on closely related thiazole derivatives provide insight into the expected structural features. For instance, the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole reveals details about the planarity of the thiazole ring and the dihedral angles between the ring and its substituents. rsc.org Such analyses also elucidate intermolecular interactions like C-H···O and C-H···π interactions that dictate the molecular packing in the crystal. rsc.org
The synthesis of novel thiazole derivatives often includes characterization by spectroscopic methods, and when suitable crystals are obtained, X-ray diffraction is the gold standard for structural confirmation. nih.gov
Computational and Theoretical Studies of 4 Chloromethyl 2 2 Furyl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the atomic level.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.comresearchgate.net It is a widely used approach for calculating the optimized geometry and electronic properties of heterocyclic compounds, including thiazole (B1198619) derivatives. researchgate.netmdpi.com By solving the Schrödinger equation in an approximate manner, DFT can determine the molecule's ground-state energy and electron density distribution. bohrium.com For thiazole-containing compounds, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to obtain optimized molecular structures in the gas phase or in the presence of solvents. researchgate.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and stability. researchgate.netnih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach to calculate the 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical predictions are often in good agreement with experimental data and can help in the assignment of complex spectra. nih.gov For thiazole rings, the chemical shifts of the protons are influenced by the electronic environment within the molecule. chemicalbook.com
IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netnih.gov The calculated frequencies help in assigning the vibrational modes of the functional groups present in the molecule, such as C-H, C=N, and C-S stretching and bending vibrations within the thiazole and furan (B31954) rings of 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole. researchgate.net
| Spectroscopic Data Type | Calculated Value (for a model thiazole compound) | Experimental Correlation |
| ¹H NMR Chemical Shift (ppm) | Calculated shifts for thiazole protons typically appear in specific regions. chemicalbook.com | Helps in assigning protons on the thiazole and furan rings. |
| ¹³C NMR Chemical Shift (ppm) | Predicted carbon resonances aid in structural elucidation. nih.gov | Confirms the carbon skeleton of the molecule. |
| IR Frequency (cm⁻¹) | Predicted vibrational frequencies for C=N, C-S, and C-H bonds. researchgate.net | Correlates with experimental IR absorption bands. |
Calculation of Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. bohrium.comirjweb.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comiosrjournals.org This energy gap can be used to infer the bioactivity of a molecule, as it relates to intermolecular charge transfer processes. irjweb.com
Reactivity Descriptors: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). irjweb.comiosrjournals.org These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a molecule with a high chemical hardness is generally less reactive. irjweb.com
The following table presents key reactivity descriptors derived from HOMO-LUMO energies for a representative thiazole derivative.
| Reactivity Descriptor | Formula | Significance | Illustrative Value (for a model thiazole) |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -5.795 eV iosrjournals.org |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.995 eV iosrjournals.org |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 3.869 eV iosrjournals.org |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency | 3.930 eV iosrjournals.org |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration | 1.934 eV iosrjournals.org |
| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic nature | 3.992 eV iosrjournals.org |
Analysis of Charge Distribution and Electrophilic/Nucleophilic Sites
Understanding the distribution of electronic charge within a molecule is key to predicting its reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. irjweb.comresearchgate.net This analysis reveals the electrophilic (electron-poor) and nucleophilic (electron-rich) centers in the molecule. For thiazole rings, it has been predicted that electrophilic reactivity generally follows the order C5 > C2 > C4, while nucleophilic reactivity is predicted to be C2 > C5 > C4. ijper.org The molecular electrostatic potential (MEP) surface is another tool that visually represents the charge distribution, with red regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites). iosrjournals.org
Molecular Dynamics Simulations to Study Conformational Dynamics
While quantum chemical calculations often focus on static, optimized structures, molecules in reality are dynamic entities. Molecular dynamics (MD) simulations are computational methods used to study the conformational flexibility and dynamic behavior of molecules over time. nih.govmdpi.com For a molecule like this compound, MD simulations can reveal how the furan and thiazole rings orient relative to each other and the flexibility of the chloromethyl side chain. Such simulations are particularly valuable when studying the interaction of a molecule with a biological target, as they can assess the stability of the binding pose and the role of conformational changes in the binding process. nih.govphyschemres.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for optimizing lead compounds. wikipedia.orgnih.gov
SAR: SAR studies involve systematically modifying the structure of a molecule and observing the effect on its biological activity. mdpi.comacademie-sciences.fr For thiazole derivatives, this could involve changing the substituent at the 2, 4, or 5-position of the thiazole ring and assessing how these changes impact a specific biological effect. mdpi.comnih.gov
QSAR: QSAR modeling takes this a step further by establishing a mathematical relationship between the chemical structures and their biological activities. wikipedia.orgnih.gov In a QSAR study, various molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for a series of compounds and correlated with their measured biological activity. physchemres.orgmdpi.com The resulting mathematical model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.govnih.gov Thiazole derivatives have been the subject of numerous QSAR studies to develop models for predicting their activity as antimicrobial or anticancer agents, among others. nih.govphyschemres.orgnih.gov
Molecular Docking Studies for Target Interaction Prediction
Ligand-Protein Binding Mechanisms
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been the subject of numerous computational investigations to predict their interactions with various protein targets. These studies provide a framework for understanding the potential ligand-protein binding mechanisms of this compound.
Thiazole-containing compounds are recognized for their diverse pharmacological activities, which are often attributed to their ability to form weak interactions with enzymes and receptors within biological systems. researchgate.net Molecular docking simulations of various thiazole derivatives have revealed that their binding is typically governed by a combination of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govplos.org
The structural motifs of this compound—namely the thiazole ring, the furan moiety, and the chloromethyl group—are all expected to contribute to its binding affinity and selectivity for potential protein targets. The nitrogen and sulfur atoms within the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of both the thiazole and furan rings allows for potential pi-pi stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.govmdpi.com The chloromethyl group can participate in hydrophobic interactions and may also form halogen bonds.
For instance, in studies of other thiazole derivatives, the sulfur atom of the thiazole ring has been observed to form hydrogen bonds with amino acid residues like AsnB249, and the thiazole ring itself can engage in arene-H bonds. nih.gov In different molecular contexts, the sulfur atom can also interact with residues such as Asp40 and Thr75 through hydrogen bonds, and the thiazole ring can form pi-H bond interactions. mdpi.com
Given the prevalence of thiazole derivatives as inhibitors of enzymes such as kinases, cyclooxygenases, and microbial enzymes, it is plausible that this compound could exhibit inhibitory activity through similar binding mechanisms. nih.govdergipark.org.trresearchgate.net For example, studies on thiazole derivatives targeting tubulin have highlighted the importance of the thiazole ring in establishing key binding interactions that disrupt tubulin polymerization. nih.gov Similarly, research on thiazole-based compounds as anticancer agents has shown their potential to bind to the ATP-binding site of protein kinases. researchgate.net
Interactive Data Table: Predicted Interaction Propensities of this compound Moieties
| Structural Moiety | Potential Interaction Types | Potential Interacting Amino Acid Residues |
| Thiazole Ring | Hydrogen Bonding (N and S atoms), Pi-Pi Stacking, Arene-H Bonds, Hydrophobic Interactions | Asp, Thr, Asn, Tyr, Phe, Trp |
| Furan Ring | Pi-Pi Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val |
| Chloromethyl Group | Hydrophobic Interactions, Halogen Bonding | Leu, Val, Ile, Ala |
Identification of Key Interacting Residues
The identification of key interacting amino acid residues is crucial for understanding the specific molecular recognition of a ligand by its protein target. Although direct experimental data for this compound is unavailable, analysis of docking studies on analogous compounds provides insights into the types of residues that are likely to be important for its binding.
In molecular docking studies of various thiazole derivatives against a range of protein targets, several key amino acid residues have been consistently identified as forming critical interactions. For example, in the context of antimicrobial activity, docking studies of thiazole derivatives against bacterial methionine aminopeptidases (MetAPs) have suggested binding with key residues in the active site. researchgate.net
In studies targeting cancer-related proteins, such as tubulin, amino acids like LeuB248, LysB254, LeuB255, AlaB316, and LysB352 have been shown to form intense hydrophobic and hydrophilic interactions with thiazole-based inhibitors. nih.gov Specifically, the thiazole ring's sulfur atom has been predicted to form a sulfur bond with AsnB249, and the ring can establish an arene-H bond with AsnA101. nih.gov
Furthermore, in the investigation of thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, a target for quorum sensing inhibitors, the thiazole moiety was found to establish hydrogen bonds and π-π interactions within the ligand-binding region. plos.org
For newly synthesized thiazole derivatives targeting hepatic cancer, docking studies with the Rho6 protein have shown good binding scores with acceptable interaction modes. nih.gov Similarly, in the context of anti-inflammatory research, computational studies on 4-(furan-2-yl)thiazol-2-amine derivatives have been performed to understand their interactions with cyclooxygenase enzymes. researchgate.net
The table below summarizes key interacting residues identified in molecular docking studies of various thiazole derivatives against different protein targets, which may serve as a predictive guide for the potential interactions of this compound.
Interactive Data Table: Examples of Key Interacting Residues for Thiazole Derivatives from Molecular Docking Studies
| Protein Target | Key Interacting Residues | Type of Interaction | Reference Compound Class |
| Tubulin | AsnB249, AsnA101 | Sulfur bond, Arene-H bond | 2,4-disubstituted thiazoles |
| Bacterial MetAPs | Active site residues | Not specified | 2,4-disubstituted-1,3-thiazoles |
| DNA Gyrase-ATPase | Not specified | Not specified | Methyl 4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-4-oxobutanoate |
| NADPH Oxidase | Ile155, Gly156, Ser157, Ile160, Cys242, Ile243, Gly244 | Not specified | 2-Aminothiazole (B372263) derivatives |
| EGFR Kinase | Not specified | Binding energy of -10.40 Kcal/mol | Thiazole based ligands and their Cu (II) complexes |
| Staphylococcus aureus protein (3HUN) | Not specified | Not specified | Antipyrine-thiazole hybrids |
Biological and Medicinal Chemistry Applications
Overview of Biological Activities Associated with Thiazole (B1198619) Derivatives
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core structure in numerous synthetic and naturally occurring molecules with significant biological activities. globalresearchonline.netresearchgate.net The versatility of the thiazole ring allows for structural modifications, leading to a wide array of derivatives with diverse pharmacological properties. globalresearchonline.net These derivatives are prominent in medicinal chemistry and are integral components of many FDA-approved drugs. nih.gov
The biological activities attributed to thiazole derivatives are extensive and well-documented. globalresearchonline.netnih.gov They are recognized for their effectiveness against a variety of pathogens and diseases. nih.gov The broad spectrum of activities includes:
Antimicrobial: This encompasses antibacterial, antifungal, and antimalarial properties. nih.govnih.gov
Anti-inflammatory: Many thiazole-based compounds exhibit significant anti-inflammatory effects. nih.govnih.gov
Anticancer: The thiazole scaffold is found in several antineoplastic agents. globalresearchonline.netnih.gov
Antiviral: Thiazole derivatives have shown activity against a range of viruses, including HIV. globalresearchonline.netnih.gov
Other Activities: The pharmacological profile of thiazole derivatives also extends to analgesic, antioxidant, antidiabetic, anticonvulsant, and antihypertensive effects. nih.govnih.gov
The development of new thiazole derivatives continues to be an active area of research, with the goal of discovering novel therapeutic agents with enhanced potency and selectivity. globalresearchonline.netfabad.org.tr
Exploration of Specific Pharmacological Activities of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole and its Analogs
The specific compound, this compound, and its analogs are subjects of research due to the combined presence of the thiazole and furan (B31954) rings, both of which are known to contribute to biological activity. nih.govnih.gov
Antimicrobial Activity (e.g., Antibacterial, Antifungal)
Thiazole derivatives are well-established as potent antimicrobial agents. biointerfaceresearch.comjchemrev.com The incorporation of a furan moiety can further enhance this activity. nih.gov
Antibacterial Activity: Research has demonstrated that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain thiazole derivatives have shown prominent activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. biointerfaceresearch.com The presence of different substituents on the thiazole ring can modulate the antibacterial potency. biointerfaceresearch.com Some thiazole-based compounds, such as certain 2-aminothiazole (B372263) derivatives, have demonstrated antibacterial capabilities comparable to reference drugs like norfloxacin. jchemrev.com
A study on novel thiazole derivatives containing a furan scaffold revealed significant antibacterial activity. nih.gov Specifically, compounds 3a and 8a from this study showed high activity against S. aureus and E. coli. nih.gov
Antifungal Activity: Thiazole derivatives have also been identified as effective antifungal agents. researchgate.net They have shown activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.govjchemrev.com In a study of thiazole derivatives with a furan component, compounds 3a and 6d demonstrated notable activity against C. albicans, while compound 6c was highly active against A. niger, even surpassing the standard cyclohexamide. nih.gov The antifungal efficacy of some thiazole derivatives has been found to be comparable to that of fluconazole. jchemrev.com
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives Containing a Furan Scaffold
| Compound | Test Organism | Activity (Inhibition Zone in mm) | Reference |
|---|---|---|---|
| 3a | S. aureus | 28 | nih.gov |
| 3a | E. coli | 25 | nih.gov |
| 8a | S. aureus | 27 | nih.gov |
| 8a | E. coli | 28 | nih.gov |
| 3a | C. albicans | 26 | nih.gov |
| 6d | C. albicans | 26 | nih.gov |
| 6c | A. niger | 37 | nih.gov |
Anti-inflammatory Effects
Thiazole derivatives are recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the inflammatory pathway. researchgate.nettandfonline.com The furan nucleus is also found in many biologically active compounds with anti-inflammatory effects. nih.gov
Studies have shown that synthetic thiazole derivatives can significantly reduce inflammation in animal models. wisdomlib.org For instance, certain substituted phenyl thiazoles have demonstrated a notable reduction in paw edema. wisdomlib.org The anti-inflammatory activity is often linked to the suppression of inflammatory mediators. nih.gov The combination of furan and thiazole moieties in a single molecule is a strategy to develop potent anti-inflammatory agents. frontiersin.org
Anticancer Potential and Cytotoxicity Studies
The thiazole ring is a key structural component in a number of anticancer drugs. globalresearchonline.netnih.gov Thiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.govnih.gov Similarly, furan-containing compounds have also shown potent antiproliferative activity. mdpi.com
Research into thiazole derivatives has revealed compounds with significant cytotoxicity against cell lines such as the A549 adenocarcinomic human alveolar basal epithelial cells and the C6 rat glioma cell line. nih.gov For example, compound 4p in one study, which contained a 5-chlorobenzothiazole moiety, showed high cytotoxicity. nih.gov Another study on furan-based derivatives identified compounds 4 and 7 as having good cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com These compounds were found to induce cell cycle arrest and apoptosis. mdpi.com The anticancer potential of thiazole derivatives is a significant area of ongoing research. nih.gov
Table 2: Cytotoxic Activity of Selected Thiazole and Furan Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4 | MCF-7 | 4.06 | mdpi.com |
| Compound 7 | MCF-7 | 2.96 | mdpi.com |
Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition)
Thiazole derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. scilit.commdpi.com
Several studies have synthesized and evaluated thiazole derivatives for their cholinesterase inhibitory activity. scilit.commdpi.comtandfonline.com While some series of compounds have shown weak inhibitory effects, others have demonstrated potent inhibition. scilit.comtandfonline.com For instance, in one study, compound 4e was identified as the most potent AChE inhibitor with an IC50 value of 25.5 µg/mL. scilit.com Another study found compound 2i to be a highly active AChE inhibitor with an IC50 of 0.028 µM, comparable to the reference drug donepezil. mdpi.com Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of the AChE enzyme. mdpi.com
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives
| Compound | AChE IC50 | Reference |
|---|---|---|
| 4e | 25.5 ± 2.12 µg/mL | scilit.com |
| 2i | 0.028 ± 0.001 µM | mdpi.com |
| 2g | 0.031 ± 0.001 µM | mdpi.com |
| 2e | 0.040 ± 0.001 µM | mdpi.com |
Antiviral Properties
The thiazole nucleus is a common feature in many compounds with antiviral activity. researchgate.netnih.gov Thiazole derivatives have been reported to inhibit a wide range of viruses, including HIV, influenza viruses, and coronaviruses. researchgate.netnih.gov
The development of new, effective antiviral drugs is crucial due to the emergence of drug-resistant viral strains. nih.gov Research has focused on synthesizing novel thiazole derivatives and evaluating their antiviral potential. researchgate.net For example, some thiazole derivatives have shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus (CVB-2). researchgate.net The structural diversity of thiazole derivatives allows for the design of new compounds with potent and selective antiviral activity, making them promising candidates for further development. nih.govnih.gov
Elucidation of Molecular Mechanisms of Action
There is no specific information available in the reviewed literature detailing the molecular mechanisms of action for this compound. Elucidating the precise molecular pathways through which a compound exerts its effects is a critical step in drug discovery. For many thiazole derivatives, mechanisms such as enzyme inhibition or disruption of cellular processes have been identified. frontiersin.org However, without dedicated studies on this compound, its specific molecular targets and the downstream consequences of its interactions remain unknown.
Target Identification and Validation in Biological Pathways
The specific biological targets of this compound have not been identified or validated in published research. Target identification is a crucial process that often involves techniques like affinity chromatography, genetic screening, or computational modeling to pinpoint the proteins or nucleic acids with which a compound interacts to produce a biological response. While general thiazole-containing compounds have been shown to target various enzymes and receptors, no such data is available for the specific molecule .
Structure-Activity Relationship Studies of Derivatized Analogs of this compound
Comprehensive structure-activity relationship (SAR) studies for analogs of this compound are not present in the available literature. SAR studies are fundamental to medicinal chemistry, as they explore how modifications to a molecule's structure affect its biological activity.
Impact of Substituents on Biological Efficacy
There is no available data that systematically investigates the impact of modifying the substituents of this compound on its biological efficacy. Such studies would typically involve synthesizing a series of analogs where the chloromethyl, furyl, or other parts of the molecule are altered and then assessing how these changes influence a particular biological outcome. For other classes of thiazoles, the nature of substituents has been shown to be critical for activity. For instance, in a series of 2,4-disubstituted-1,3-thiazole derivatives studied for their anti-Candida activity, the presence of a hydrazine (B178648) substituent at the C2 position was correlated with increased antifungal efficiency. nih.gov
Design of Novel Scaffolds with Improved Potency and Selectivity
The design and synthesis of novel scaffolds derived from this compound with the aim of improving potency and selectivity have not been reported. This process would typically build upon initial findings from SAR studies to create new molecular frameworks with enhanced therapeutic properties. The development of novel scaffolds is a key strategy in overcoming limitations of initial lead compounds, such as poor efficacy or off-target effects. Research on other thiazole-based compounds has led to the development of new scaffolds with promising biological activities, such as thiopyrano[2,3-d]thiazoles. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be environmentally taxing. nih.gov Future research will prioritize the development of green and sustainable synthetic routes to 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole and its analogs. nih.govresearchgate.net This includes the adoption of multicomponent reactions, which offer an efficient and atom-economical approach to complex molecular architectures. researchgate.netbepls.com
Key areas of focus will be:
Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can significantly reduce reaction times and energy consumption. nih.govbepls.com
Green Catalysts: The use of recyclable and environmentally benign catalysts, such as silica-supported tungstosilisic acid or chitosan-based hydrogels, presents a sustainable alternative to conventional catalysts. mdpi.commdpi.com
Eco-friendly Solvents: Exploring reactions in green solvents or under solvent-free conditions will be crucial to minimize environmental impact. bepls.com
These greener approaches aim to not only enhance the efficiency and cost-effectiveness of synthesis but also to align with the principles of sustainable chemistry. nih.govresearchgate.net
Expanding the Scope of Chemical Transformations for Advanced Building Blocks
The reactive chloromethyl group at the 4-position of the thiazole ring serves as a linchpin for a myriad of chemical transformations. Future research will focus on leveraging this reactivity to generate a diverse library of advanced building blocks. By reacting this compound with various nucleophiles, a wide array of derivatives can be synthesized.
This strategy allows for the introduction of new functional groups and the construction of more complex molecular frameworks. These novel building blocks can then be utilized in the synthesis of compounds with tailored properties for applications in drug discovery and materials science.
Integration of Advanced Characterization Techniques for Complex Systems
A thorough understanding of the structure-activity relationships of this compound derivatives necessitates the use of advanced characterization techniques. While standard spectroscopic methods like IR, NMR, and mass spectrometry are fundamental for structural elucidation, more sophisticated techniques will be integrated to probe complex systems. mdpi.comekb.egnih.gov
For instance, X-ray crystallography can provide precise three-dimensional structural information, which is invaluable for understanding interactions with biological targets. Furthermore, techniques like atomic force microscopy and scanning electron microscopy can be employed to characterize the morphology of materials derived from this thiazole scaffold.
Synergistic Application of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies is poised to accelerate the discovery and optimization of new molecules based on the this compound core. mdpi.com Molecular docking studies can predict the binding modes of these compounds with biological targets, such as enzymes and receptors, thereby guiding the rational design of more potent and selective therapeutic agents. nih.govnih.gov
Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov This integrated approach, combining in silico predictions with in vitro and in vivo experimental validation, will streamline the drug discovery process. mdpi.comrsc.org
Rational Design of New Therapeutic Agents Based on the Thiazole Core
The thiazole nucleus is a well-established pharmacophore found in numerous clinically used drugs. nih.goveurekaselect.com The structural motif of this compound provides a fertile ground for the rational design of novel therapeutic agents targeting a wide range of diseases.
Table 1: Potential Therapeutic Applications of Thiazole Derivatives
| Therapeutic Area | Potential Application | Key Findings and Future Directions |
| Anticancer | Inhibition of cancer cell proliferation and migration. acs.org | Derivatives have shown cytotoxicity against various cancer cell lines. nih.govmdpi.com Future work will focus on optimizing structures to enhance potency and selectivity, and to explore mechanisms like apoptosis induction and cell cycle arrest. nih.govmdpi.com |
| Antimicrobial | Combating bacterial and fungal infections. | Thiazole derivatives have demonstrated significant antibacterial and antifungal activity. mdpi.comnih.gov Research will aim to develop new agents to address the growing problem of antimicrobial resistance. |
| Antiviral | Inhibition of viral replication. | The thiazole scaffold is present in antiretroviral drugs. eurekaselect.com Further exploration could lead to the discovery of new antiviral agents, including those targeting HIV. mdpi.com |
| Anti-inflammatory | Modulation of inflammatory pathways. | Thiazole-containing compounds have shown anti-inflammatory properties. nih.gov Future studies will investigate their potential in treating inflammatory disorders. |
The design of these new agents will be guided by an understanding of their structure-activity relationships, leveraging the synergistic computational and experimental approaches described previously.
Exploration of Non-Medicinal Applications (e.g., Materials Science, Agrochemicals)
Beyond its medicinal potential, the this compound scaffold holds promise in other scientific and industrial domains.
Materials Science: The unique electronic and photophysical properties of thiazole derivatives make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable metal complexes also opens up possibilities in sensor technology and catalysis. Thiazole derivatives have also been explored as additives in polyurethane coatings to improve antimicrobial and flame retardant properties. ekb.eg
Agrochemicals: Thiazole-containing compounds have been successfully developed as pesticides and herbicides. acs.orgnih.govgoogle.com The structural features of this compound can be systematically modified to design new agrochemicals with enhanced efficacy and improved environmental profiles. Research in this area could lead to the development of novel crop protection agents. acs.org
Q & A
Q. What are the common synthetic routes for 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole, and how can structural purity be validated?
The compound is synthesized via Hantzsch condensation or Schiff base formation. For example, thiosemicarbazones derived from substituted benzaldehydes react with α-haloketones (e.g., 2-bromoacetophenone derivatives) under reflux conditions in ethanol or acetonitrile . Structural validation employs:
- Melting Point Analysis : Consistency with literature values (e.g., 128–129°C for analogous thiazoles) .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for -CH2Cl; furyl protons at δ ~6.5–7.5 ppm) and FT-IR (C-Cl stretch at ~650–750 cm⁻¹) .
- Elemental Analysis : Experimental vs. theoretical C/H/N ratios (e.g., C: 69.48% exp. vs. 68.90% calc.) .
Q. What experimental conditions influence the stability of this compound during storage?
- Moisture Sensitivity : The chloromethyl group is hydrolytically labile; store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DCM, THF) .
- Light Sensitivity : UV exposure may degrade the furyl-thiazole moiety; use amber vials .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., α-glucosidase, bacterial dihydrofolate reductase) .
- Docking Workflow :
- Prepare ligand (compound) and receptor (target protein) structures using AutoDock Vina or Schrödinger Suite.
- Analyze binding poses (e.g., furyl-thiazole π-stacking with aromatic residues; chloromethyl group forming halogen bonds) .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol for 9c vs. −8.5 kcal/mol for acarbose) with in vitro assays .
Q. How do substituents on the furyl or thiazole rings modulate antibacterial activity?
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) at the 4-position of the phenyl ring enhance activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
- Hydrophobic Moieties : 4-Methyl or 4-methoxy groups improve membrane permeability but reduce solubility .
- Mechanistic Insights : Thiazole derivatives disrupt bacterial biofilms via ROS generation (DPPH assay IC₅₀: ~25 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
